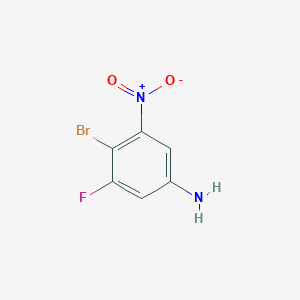

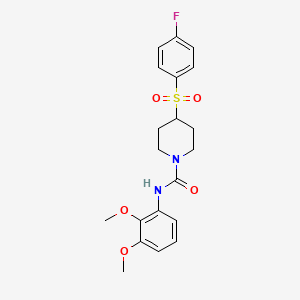

(4R)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

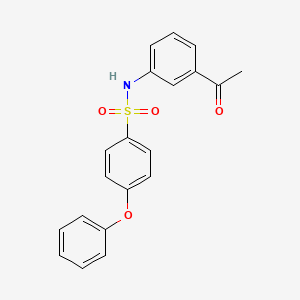

The compound , (4R)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, is a derivative of thiazolidine-4-carboxylic acid, which is a scaffold for various synthetic and medicinal chemistry applications. Thiazolidine derivatives are known for their biological activities and are often used as building blocks for pharmaceuticals.

Synthesis Analysis

The synthesis of thiazolidine derivatives typically involves the condensation of cysteine with aldehydes or ketones. For example, the synthesis of (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid was achieved through the condensation of ortho-vanillin and L-cysteine, resulting in a racemic mixture . Similarly, the synthesis of various 2-substituted thiazolidine-4-carboxylic acids has been reported using reactions of aldehydes with unprotected (R)-cysteine . These methods could potentially be adapted to synthesize the specific trimethoxyphenyl derivative by selecting the appropriate aldehyde precursor.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives has been characterized using techniques such as X-ray diffraction, NMR, and mass spectrometry. For instance, the crystal structure of (R)-thiazolidine-4-carboxylic acid was refined, and population analysis was carried out to understand the electron distribution within the molecule . X-ray diffraction data for a related compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, revealed that it crystallized in an orthorhombic system . These studies provide insights into the three-dimensional arrangement of atoms in thiazolidine derivatives, which is crucial for understanding their chemical reactivity and interactions with biological targets.

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions, including ring opening, which is a key step in their bioactivation as prodrugs. For example, 2-substituted thiazolidine-4(R)-carboxylic acids have been shown to release L-cysteine in vivo through nonenzymatic ring opening followed by solvolysis . This property is particularly important for the development of prodrugs that can deliver active compounds in a controlled manner.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the trimethoxyphenyl group can affect these properties significantly. For instance, the introduction of polyhydroxyalkyl groups in (2R,4R)-2-(polyhydroxyalkyl)-1,3-thiazolidine-4-carboxylic acids resulted in compounds that crystallize as zwitterions with specific conformations and hydrogen bonding patterns . These properties are essential for understanding the behavior of these compounds in different environments and their potential applications.

Scientific Research Applications

Solubility and Stability Studies

Studies have focused on the solubility, stability, and dissociation constants of thiazolidine-4-carboxylic acid derivatives. The solubility varies depending on the molecule size, position, and number of polar groups. Stability is affected by the nature of the substituent, with alkaline salts showing more stability (Butvin, AL-JA’AFREH, Svetlik, & Havránek, 2000).

Synthesis and Stereochemistry

Research into the synthesis of thiazolidine-4-carboxylic acids has revealed efficient methods and insights into stereochemistry. For example, the nucleophilic addition of L-Cysteine to aromatic aldehydes and the resulting impact on diastereomeric excess and reaction yield have been studied, providing valuable information for stereo-selective synthesis (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).

Solid-Phase Synthesis

There has been progress in solid-phase synthesis techniques for thiazolidine-4-carboxylic acids. These methods involve reactions of aldehydes with cysteine attached to a polymeric support, leading to efficient production of specific stereoisomers (Patek, Drake, & Lebl, 1995).

Supramolecular Aggregation

Studies have explored the supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives. This research is crucial for understanding their potential applications in biocompatible supramolecular assemblies, which can be used in gas storage, biosensing, and template catalysis (Jagtap, Pardeshi, Nabi, Hussain, Mir, & Rizvi, 2018).

Medical Imaging

Thiazolidine-4-carboxylic acid derivatives have been used in the preparation of technetium-99m complexes for medical imaging. These studies include the investigation of labeling efficiency and biodistribution in mice, contributing to the development of new radiopharmaceuticals (Harvánek, Bumbálová, Beláková, Kettmann, & Svetlik, 1996; Havránek, Bumbálová, Kettmann, Svetlik, & Sivy, 1997).

Electronic Structure and Molecular Characterization

Research on thiazolidine-4-carboxylic acid derivatives also includes studies on their electronic structure and molecular characterization. These studies provide insights into the molecular properties and potential applications in various fields (Güiza, Romero Bohórquez, Henao, & Camargo, 2020).

Crystal Structure Analysis

The crystal structures of various thiazolidine-4-carboxylic acids have been analyzed to understand their molecular conformation, which is essential for predicting their reactivity and interactions in different environments (Muche, Müller, & Hołyńska, 2018; Tarnawski, Ślepokura, & Lis, 2011).

Computational Studies and Urease Inhibition

Computational techniques have been used to identify thiazolidine-4-carboxylic acid derivatives as urease inhibitors, highlighting their potential in medical research. These studies involve virtual screening and molecular modeling to predict the effectiveness of these compounds (Khan, Ullah, Lodhi, Ali, Choudhary, Rahman, & Haq, 2006).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4R)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-17-9-4-7(5-10(18-2)11(9)19-3)12-14-8(6-20-12)13(15)16/h4-5,8,12,14H,6H2,1-3H3,(H,15,16)/t8-,12?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYQCYSHBONTGC-KBPLZSHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2NC(CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C2N[C@@H](CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2544043.png)

![Ethyl 4-(2-chlorophenyl)-2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate](/img/structure/B2544051.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2544059.png)

![N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)picolinamide](/img/structure/B2544061.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2544063.png)